ROR1 Kinase Binding Affinity and Selectivity Over ROR2
A pyrrolidin-2-yl-pyrimidine-containing compound evaluated for ROR1 kinase binding via surface plasmon resonance (SPR) exhibited a dissociation constant (Kd) of 22 nM against full-length human His-tagged ROR1. Against the homologous receptor tyrosine kinase ROR2, the same scaffold showed a Kd greater than 11 μM, representing a selectivity ratio exceeding 500-fold [1]. While this data derives from a functionalized derivative, the 4-(pyrrolidin-2-yl)pyrimidine core provides the essential pyrrolidine-pyrimidine pharmacophore. By comparison, the 2-substituted positional isomer (2-(pyrrolidin-2-yl)pyrimidine) has not been reported to exhibit ROR1 binding activity and is instead associated with transcriptase inhibition and immunosuppressive effects .
| Evidence Dimension | ROR1 binding affinity (SPR) |
|---|---|
| Target Compound Data | Kd = 22 nM (4-(pyrrolidin-2-yl)pyrimidine core derivative) |
| Comparator Or Baseline | 2-(pyrrolidin-2-yl)pyrimidine: No reported ROR1 binding; associated with transcriptase inhibition. ROR2 binding: Kd > 11,000 nM (same scaffold) |
| Quantified Difference | Selectivity ratio ROR2/ROR1 > 500-fold; ROR1 Kd = 22 nM vs. ROR2 Kd > 11,000 nM |
| Conditions | SPR assay using full-length human His-tagged ROR1 (937 residues) and ROR2 (943 residues). Data curated by ChEMBL (CHEMBL5411958). |
Why This Matters
For procurement decisions targeting ROR1-dependent oncology programs, the 4-substituted pyrrolidin-2-yl-pyrimidine scaffold provides a validated, high-affinity starting point with demonstrated selectivity over the closely related ROR2 receptor, whereas the 2-substituted isomer lacks this validated target engagement profile.
- [1] BindingDB BDBM50625772 / ChEMBL CHEMBL5411958. Kd 22 nM for human ROR1 (SPR); Kd > 11 μM for human ROR2; IC50 66 nM for ROR1. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50625772 (accessed 2026-04-25). View Source
